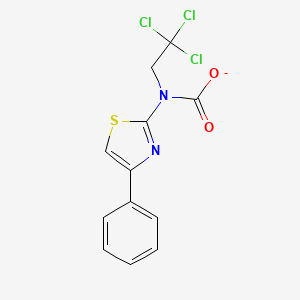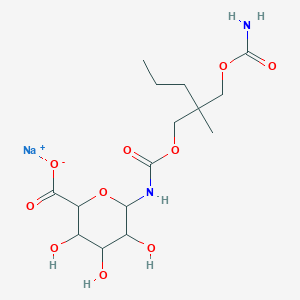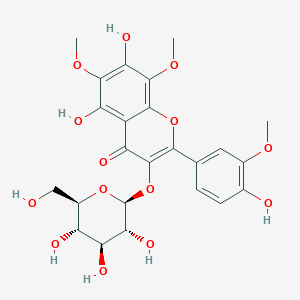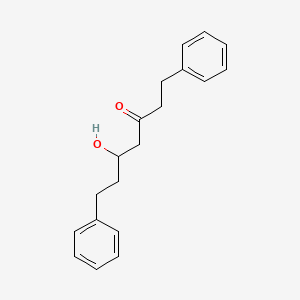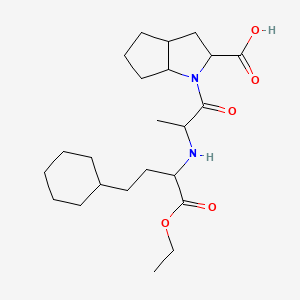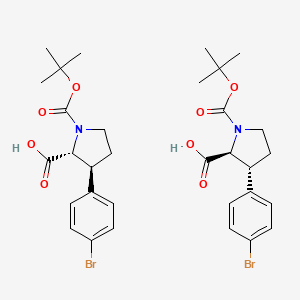![molecular formula C23H33NO5 B12295873 Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide butanedioïque ; 3-[2-(cyclopropylméthyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phénol est un composé organique complexe doté d'une structure unique combinant une partie acide butanedioïque avec un groupe phénolique lié à un dérivé octahydroisoquinoléine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide butanedioïque ; 3-[2-(cyclopropylméthyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phénol implique généralement plusieurs étapes, en commençant par la préparation du dérivé octahydroisoquinoléine. Cela peut être réalisé par une série de réactions d'hydrogénation de l'isoquinoléine. Le groupe cyclopropylméthyle est ensuite introduit par une réaction d'alkylation de Friedel-Crafts. Le groupe phénolique est attaché par une réaction de substitution aromatique électrophile. Enfin, la partie acide butanedioïque est introduite par des réactions d'estérification ou d'amidation.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs d'hydrogénation haute pression pour les étapes de réduction, ainsi que de réacteurs à écoulement continu pour les réactions d'alkylation et de substitution. Des étapes de purification telles que la recristallisation ou la chromatographie seraient essentielles pour obtenir le produit final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide butanedioïque ; 3-[2-(cyclopropylméthyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénolique peut être oxydé pour former des quinones.
Réduction : La partie acide butanedioïque peut être réduite en butanediol.
Substitution : L'hydrogène phénolique peut être substitué par divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des électrophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Butanediol et autres dérivés réduits.
Substitution : Dérivés phénoliques alkylés ou acylés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui en fait un intermédiaire polyvalent.
Biologie
En biologie, l'acide butanedioïque ; 3-[2-(cyclopropylméthyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phénol peut être étudié pour son activité biologique potentielle.
Médecine
En médecine, ce composé pourrait être exploré pour ses effets thérapeutiques potentiels. La partie octahydroisoquinoléine est connue pour interagir avec divers récepteurs dans l'organisme, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans l'industrie, ce composé peut être utilisé dans la production de polymères, de résines et d'autres matériaux. Sa structure unique permet la création de matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide butanedioïque ; 3-[2-(cyclopropylméthyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phénol implique son interaction avec diverses cibles moléculaires. Le groupe phénolique peut former des liaisons hydrogène avec les protéines, tandis que la partie octahydroisoquinoléine peut interagir avec les récepteurs dans l'organisme. Ces interactions peuvent conduire à divers effets biologiques, tels que la modulation de l'activité enzymatique ou des voies de signalisation des récepteurs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol can be studied for its potential biological activity
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The octahydroisoquinoline moiety is known to interact with various receptors in the body, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins, while the octahydroisoquinoline moiety can interact with receptors in the body. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide succinique : Un analogue plus simple aux propriétés acides similaires.
Dérivés de l'isoquinoléine : Composés avec des motifs structurels similaires.
Composés phénoliques : Composés avec des groupes phénoliques similaires.
Unicité
L'acide butanedioïque ; 3-[2-(cyclopropylméthyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phénol est unique en raison de sa combinaison d'une partie acide butanedioïque avec un groupe phénolique et un dérivé octahydroisoquinoléine.
Propriétés
Formule moléculaire |
C23H33NO5 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15;5-3(6)1-2-4(7)8/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
RAGPBJMJHPNLAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)


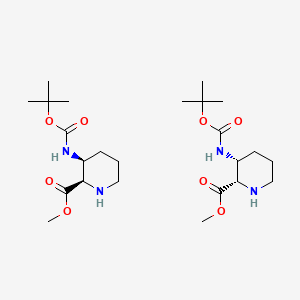
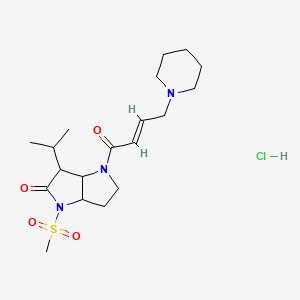
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
